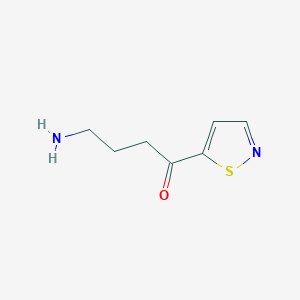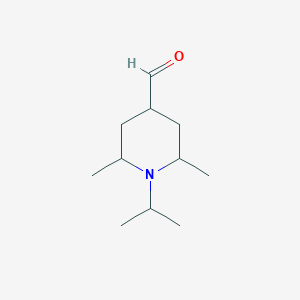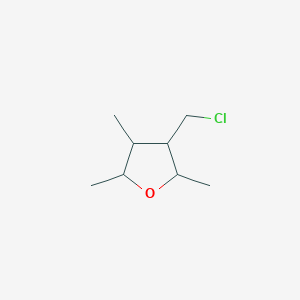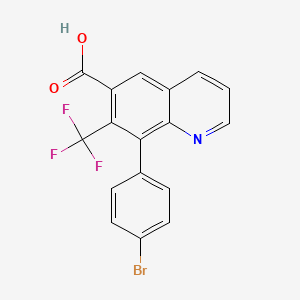
3-Ethoxycyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethoxy group and an amine group. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . The presence of both an ethoxy group and an amine group in the cyclohexane ring makes this compound unique and of interest in various chemical and industrial applications.
Preparation Methods
The synthesis of 3-Ethoxycyclohexan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of cyclohexanone with ethoxyamine under reductive conditions to form the desired amine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable cyclohexane derivative with an ethoxyamine.
Industrial Production: On an industrial scale, the synthesis might involve catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst to achieve high yields and purity.
Chemical Reactions Analysis
3-Ethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
3-Ethoxycyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethoxycyclohexan-1-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-Ethoxycyclohexan-1-amine can be compared with other similar compounds:
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-ethoxycyclohexan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-5-3-4-7(9)6-8/h7-8H,2-6,9H2,1H3 |
InChI Key |
KKZUERSLJCHYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(4-Ethoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13213358.png)
![6-Bromospiro[indoline-3,4'-piperidine]](/img/structure/B13213361.png)
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13213362.png)
![Methyl 3-(trifluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13213371.png)



![{7,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13213412.png)




